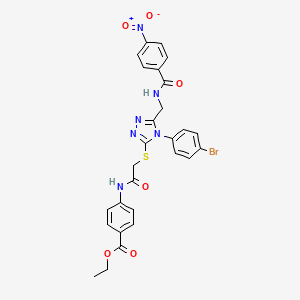
ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H23BrN6O6S and its molecular weight is 639.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The structural formula can be expressed as follows:
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study on similar triazole derivatives showed that they possess both antibacterial and antifungal activities. Specifically, these compounds were effective against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Candida albicans | Inhibitory | |
| Mycobacterium tuberculosis | Moderate activity |
Anticancer Activity
The triazole derivatives have also been studied for their anticancer properties. A specific derivative demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
This compound has shown potential as an inhibitor of certain metabolic enzymes. For instance, studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The presence of the triazole ring allows for interaction with key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The hydrophobic nature of the bromophenyl group may facilitate penetration into microbial membranes, leading to cell lysis.
- Apoptotic Pathways : Induction of apoptosis in cancer cells is mediated by caspase activation, which is crucial for programmed cell death.
Case Studies
Several studies have focused on the biological effects of related compounds:
- Antiviral Activity : A study highlighted the antiviral properties of triazole derivatives against viral infections such as influenza and HIV . this compound may exhibit similar effects due to its structural characteristics.
- Toxicity Assessments : Toxicological evaluations have shown that while some derivatives exhibit promising biological activities, they also require thorough safety assessments before clinical application .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(4-bromophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN6O6S/c1-2-40-26(37)18-3-9-20(10-4-18)30-24(35)16-41-27-32-31-23(33(27)21-13-7-19(28)8-14-21)15-29-25(36)17-5-11-22(12-6-17)34(38)39/h3-14H,2,15-16H2,1H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYXQPCYGQOLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














